

An In-Depth Technical Guide to **tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

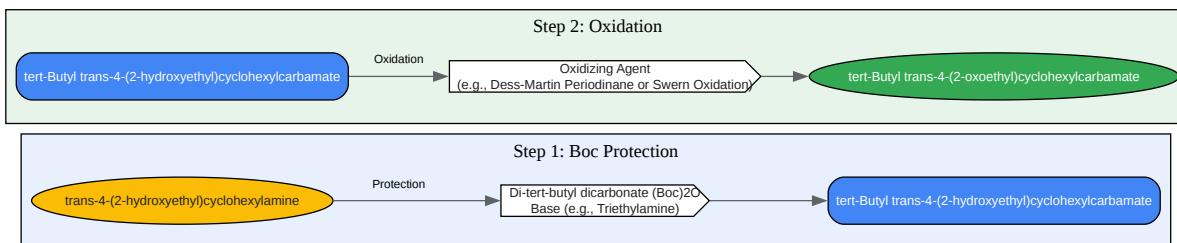
Compound Name:	<i>Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate</i>
Cat. No.:	B045918

[Get Quote](#)

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a bifunctional organic molecule of significant interest in the fields of pharmaceutical and materials science. Its structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive aldehyde group, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

This compound serves as a critical building block, particularly noted as an intermediate in the synthesis of the novel antipsychotic drug, Cariprazine, which targets dopamine D3/D2 receptors.^[1] Beyond its role in pharmaceutical development, it finds utility in the formulation of agrochemicals and the production of specialty polymers.^[2] The carbamate group enhances stability and solubility, while the aldehyde allows for a variety of subsequent chemical transformations.^[2]


Physicochemical Properties

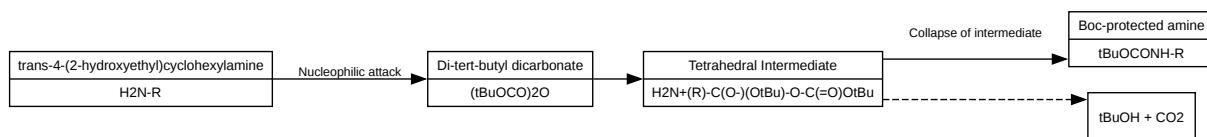
A summary of the key physicochemical properties of **tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate** is presented in the table below.

Property	Value	Source
CAS Number	215790-29-7	[2] [3]
Molecular Formula	C13H23NO3	[2] [3] [4]
Molecular Weight	241.33 g/mol	[2] [3] [4]
Appearance	Off-white to white solid	[2]
Purity	≥ 98% (GC)	[2]
Storage Conditions	0 - 8 °C	[2]
IUPAC Name	tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate	[3] [4]
Topological Polar Surface Area	55.4 Å ²	[3] [4]
Hydrogen Bond Donor Count	1	[3]
Rotatable Bond Count	5	[3]
Exact Mass	241.16779360 g/mol	[3] [4]

Synthetic Pathway and Methodologies

The synthesis of **tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate** is typically achieved through a two-step process, starting from the commercially available *trans*-4-(2-hydroxyethyl)cyclohexylamine. The overall synthetic workflow is depicted below.

[Click to download full resolution via product page](#)


Caption: Overall synthetic workflow for **tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate**.

Step 1: Synthesis of tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Precursor)

The initial step involves the protection of the primary amine of trans-4-(2-hydroxyethyl)cyclohexylamine with a tert-butyloxycarbonyl (Boc) group. This is a standard and widely used method for amine protection in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.

Reaction Mechanism: Boc Protection

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)2O). A base, such as triethylamine, is used to neutralize the resulting acidic proton.

[Click to download full resolution via product page](#)

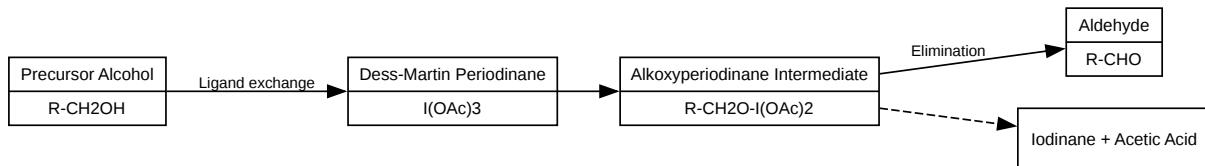
Caption: Mechanism of Boc protection of an amine.

Experimental Protocol (General)

- Dissolve trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a base, typically triethylamine (1.1-1.5 equivalents), to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.
- Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.

Note: While a specific protocol with reported yields for this exact substrate was not found in the searched literature, this general procedure is widely applicable for the Boc protection of primary amines.

Step 2: Oxidation to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate


The second and final step is the oxidation of the primary alcohol of the precursor to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Two common and effective methods for this are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.

Reaction Mechanism: Dess-Martin Oxidation

The alcohol displaces an acetate ligand on the iodine center, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.

[Click to download full resolution via product page](#)

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Experimental Protocol (General)

- Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate in a dry, inert solvent such as dichloromethane (DCM).
- Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
- Stir vigorously until the layers are clear, then separate the layers.
- Extract the aqueous layer with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Method B: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also very mild and efficient for the synthesis of aldehydes from primary alcohols.

Experimental Protocol (General)

- In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 equivalents) in dry dichloromethane (DCM) and cool to -78 °C.
- Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in dry DCM, maintaining the temperature at -78 °C.
- After stirring for a short period, add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equivalent) in dry DCM.
- Stir the mixture at -78 °C for 30-60 minutes.
- Add triethylamine (3-5 equivalents) and allow the reaction to warm to room temperature.
- Quench the reaction with water and separate the layers.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate**. While specific spectral data for this compound was not available in the searched literature, the following techniques are standard for its characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the protons of the cyclohexane ring, the methylene protons adjacent to the aldehyde, and the tert-butyl group (a sharp singlet around 1.4 ppm).
 - ^{13}C NMR: Would display a signal for the aldehyde carbonyl carbon (around 200 ppm), carbons of the cyclohexane ring, and the carbons of the Boc protecting group.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm^{-1} . The N-H stretch of the carbamate would appear around 3300-3500 cm^{-1} .
- Mass Spectrometry (MS): Would provide the molecular weight of the compound and information about its fragmentation pattern, confirming its molecular formula.

Applications in Research and Development

The primary application of **tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate** lies in its role as a versatile intermediate in organic synthesis.

- Pharmaceutical Synthesis: As previously mentioned, it is a key intermediate in the synthesis of Cariprazine.^[1] The aldehyde functionality allows for the introduction of further complexity to the molecule through reactions such as reductive amination, Wittig reactions, and aldol condensations. The Boc-protected amine provides a latent nucleophilic site that can be deprotected at a later stage of the synthesis.
- Agrochemicals: It is used in the formulation of pesticides and herbicides, where the carbamate structure can enhance the efficacy and stability of the active ingredients.^[2]
- Polymer Chemistry: The compound can be incorporated into polymer backbones or used as a modifying agent to introduce specific functionalities, potentially enhancing properties like

durability and environmental resistance.

- Biochemical Research: The molecule can be used as a scaffold to synthesize probes for studying enzyme interactions and metabolic pathways.

Safety and Handling

Based on available safety data, **tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate** is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.^[4] It may also cause respiratory irritation.^[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a valuable and versatile synthetic intermediate with significant applications in drug discovery and materials science. Its synthesis, primarily through the oxidation of the corresponding alcohol, is achievable through well-established and reliable methods such as the Dess-Martin and Swern oxidations. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in the effective utilization of this important chemical building block. Further research to fully characterize this compound with detailed spectral data would be a valuable contribution to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS#: 215790-29-7
[amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045918#tert-butyl-trans-4-2-oxoethyl-cyclohexylcarbamate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com